molecular formula C8H9NO3S B2388688 2-[(Thien-2-ylcarbonyl)amino]propanoic acid CAS No. 2163783-67-1

2-[(Thien-2-ylcarbonyl)amino]propanoic acid

Cat. No.: B2388688
CAS No.: 2163783-67-1
M. Wt: 199.22
InChI Key: WJCDNMHHSJZLOQ-UHFFFAOYSA-N
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Description

2-[(Thien-2-ylcarbonyl)amino]propanoic acid is a synthetic amino acid derivative featuring a thiophene ring conjugated to a propanoic acid backbone via a carbonyl-amino linkage. This compound is of interest in medicinal chemistry for its structural versatility, enabling interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

2-(thiophene-2-carbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-5(8(11)12)9-7(10)6-3-2-4-13-6/h2-5H,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCDNMHHSJZLOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 2-(thiophene-2-carbonylamino)propanoic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods: Industrial production of thiophene derivatives typically employs large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophene-2-carbonylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

    Substitution: Electrophilic substitution reactions are common, where thiophene acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Lewis acids like aluminum chloride (AlCl3) facilitate electrophilic substitution.

Major Products:

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(Thiophene-2-carbonylamino)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a hypoxia-inducible factor (HIF) inhibitor, which can protect cells under hypoxic conditions.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-(thiophene-2-carbonylamino)propanoic acid involves its interaction with molecular targets such as hypoxia-inducible factor-1 (HIF-1). By inhibiting factor inhibiting HIF-1 (FIH-1), this compound can activate HIF-α, leading to the induction of anti-hypoxic proteins that protect cells during hypoxic conditions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structural Features Biological Activity/Notes Reference IDs
2-[(Thien-2-ylcarbonyl)amino]propanoic acid Thiophene ring, amide linkage, propanoic acid Potential anticancer applications (hypothesized)
2CMPA Benzoyl group, cyclohexylcarbamoyl substituent Experimental observations in carboxamide derivatives
3-(2-Thienyl)propanoic acid Thiophene directly attached to propanoic acid (no amide) Research applications in material science
2-[(4-Methylphenyl)thio]propanoic acid Thioether linkage with p-tolyl group Unknown bioactivity; structural analog
2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid Benzodioxine ring, amide linkage Cataloged for high-throughput screening
(2S)-3-biphenyl-4-yl-2-[[(2R)-3-phenyl-2-sulfanylpropanoyl]amino]propanoic acid Biphenyl and sulfanyl groups, stereospecificity Angiotensin-converting enzyme (ACE2) inhibition

Physicochemical Properties

  • Electron Effects: The thiophene ring in this compound provides π-electron delocalization, enhancing stability compared to non-aromatic analogs like 2-[(cyclobutylcarbonyl)amino]propanoic acid ().
  • Hydrogen Bonding: The amide group in the target compound enables stronger hydrogen bonding than thioether (e.g., 2-[(4-Methylphenyl)thio]propanoic acid) or ester derivatives, influencing receptor binding .

Biological Activity

2-[(Thien-2-ylcarbonyl)amino]propanoic acid, a compound featuring a thienyl group, has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C8H9NO3S
  • Molecular Weight : 189.23 g/mol

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains, including drug-resistant pathogens.
  • Immunomodulatory Effects : Similar derivatives have been reported to enhance the secretion of chemokines and nitric oxide (NO), suggesting a role in immune response modulation.
  • Cell Cycle Regulation : Investigations into related compounds indicate involvement in cell cycle progression and apoptosis.

Antimicrobial Activity

A study focusing on derivatives of amino acids demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The minimum inhibitory concentrations (MICs) for these compounds ranged from 1 to 64 µg/mL, depending on the specific bacterial strain tested .

Immunomodulatory Effects

Research has shown that certain derivatives can significantly enhance the secretion of chemokines like RANTES and MIP-1alpha, indicating their potential as immunostimulants . The most potent derivatives in these studies were found to augment NO biosynthesis, primarily triggered by interferon-gamma (IFN-γ).

Study on Antimicrobial Properties

In a comparative study, various thienyl-substituted amino acids were synthesized and tested for their antimicrobial properties. Notably:

CompoundTarget BacteriaMIC (µg/mL)
Compound AMRSA8
Compound BE. faecalis16
Compound CE. coli32

These findings underscore the potential utility of thienyl derivatives for developing novel antimicrobial agents targeting resistant bacterial strains .

Immunobiological Activity

Another study evaluated the immunobiological activity of base-substituted amino acids, including derivatives similar to this compound. Results indicated that some compounds significantly enhanced immune responses by increasing chemokine secretion and NO production .

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